molecular formula C11H22N2O2 B2379523 (R)-1-Boc-3-methyl-[1,4]diazepane CAS No. 223644-10-8

(R)-1-Boc-3-methyl-[1,4]diazepane

Cat. No. B2379523
CAS RN: 223644-10-8
M. Wt: 214.309
InChI Key: GDTFCUXOVITPHU-SECBINFHSA-N
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Description

“®-1-Boc-3-methyl-[1,4]diazepane” is a derivative of 1,4-diazepine . 1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . They are a core element in the structure of benzodiazepines and thienodiazepines .


Synthesis Analysis

The synthesis of 1,4-diazepines has been a subject of active research. A biocatalytic approach has been designed for the synthesis of optically active piperazinones and 1,4-diazepanones in an aqueous medium under mild conditions . The method is based on a biocatalytic transamination of an easily accessible N-(2-oxopropyl) amino acid ester and the subsequent spontaneous cyclization of the initially formed amine .


Chemical Reactions Analysis

Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for decades . For example, a biocatalytic approach has been designed for the synthesis of optically active piperazinones and 1,4-diazepanones .

Scientific Research Applications

  • Synthesis of Key Intermediates in Medicinal Chemistry : (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, is synthesized from (R)-1-Boc-3-methyl-[1,4]diazepane. This process demonstrates the utility of this compound in the synthesis of important intermediates for pharmaceutical applications (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

  • Formation of Drug Scaffolds : The compound undergoes enantioselective deprotonative ring contraction, leading to quinolone-2,4-diones, which are useful in drug scaffold development (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014).

  • Transformation into Functionalized Compounds : Chiral piperazine and 1,4-diazepane annulated β-lactams derived from (R)-1-Boc-3-methyl-[1,4]diazepane can be transformed into functionalized acetates, demonstrating its versatility in chemical transformations (Dekeukeleire, D’hooghe, Vanwalleghem, Van Brabandt, & Kimpe, 2012).

  • Development of σ1 Receptor Ligands : 1,4-Diazepanes synthesized from amino acids, including derivatives of (R)-1-Boc-3-methyl-[1,4]diazepane, have been used to create novel σ1 receptor ligands, which have potential therapeutic applications (Fanter, Müller, Schepmann, Bracher, & Wünsch, 2017).

  • Synthesis of Spirocyclopropanated Compounds : The compound has been utilized in the high-yielding selective synthesis of spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones, which are valuable in medicinal chemistry (Limbach, Korotkov, Es-Sayed, & de Meijere, 2008).

  • Coordination Compounds and Structural Studies : The diazepane amine alcohol derived from (R)-1-Boc-3-methyl-[1,4]diazepane has been used in the preparation of nickel(II) and copper(II) complexes, contributing to our understanding of coordination chemistry and molecular structure (Morgan, Gainsford, & Curtis, 1983).

Future Directions

1,4-Diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

properties

IUPAC Name

tert-butyl (3R)-3-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTFCUXOVITPHU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-3-methyl-[1,4]diazepane

CAS RN

223644-10-8
Record name tert-butyl (3R)-3-methyl-1,4-diazepane-1-carboxylate
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